2-Chloro-6-fluorobenzaldehyde oxime
CAS No.: 443-33-4
Cat. No.: VC21099392
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443-33-4 |
|---|---|
| Molecular Formula | C7H5ClFNO |
| Molecular Weight | 173.57 g/mol |
| IUPAC Name | (NZ)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- |
| Standard InChI Key | OBJHLLOVMKKXDI-WMZJFQQLSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=N\O)F |
| SMILES | C1=CC(=C(C(=C1)Cl)C=NO)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NO)F |
Introduction
Physical and Chemical Properties
Structural Characteristics
2-Chloro-6-fluorobenzaldehyde oxime features a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position, along with an aldoxime functional group (CH=NOH). This combination of halogen substituents and the oxime group creates a molecule with specific electronic and steric properties that influence its chemical behavior. The molecular formula is C₇H₅ClFNO, indicating its composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms .
Physical Properties
The compound exists as a solid at ambient temperature with specific physical characteristics as outlined in the table below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.57 g/mol | |
| Exact Mass | 173.00400 | |
| Melting Point | 125-127°C or 133-134°C* | |
| Polar Surface Area | 32.59000 | |
| LogP | 2.28720 | |
| Physical State | Solid | |
| Storage Temperature | Ambient |
*Note: There is a discrepancy in reported melting points between sources, which may be attributed to differences in purity or crystalline forms.
The compound's LogP value of 2.28720 indicates moderate lipophilicity, which influences its solubility characteristics and potential for membrane permeability . This property is particularly important when considering its applications in pharmaceutical development.
Chemical Properties
2-Chloro-6-fluorobenzaldehyde oxime displays chemical properties typical of aldoximes while being influenced by the electron-withdrawing effects of its halogen substituents. Key chemical properties include:
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The oxime functional group (CH=NOH) can exist in both E and Z isomeric forms, with the E-isomer being specifically identified in some sources .
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The compound can undergo dehydration reactions to form the corresponding nitrile (2-chloro-6-fluorobenzonitrile) when treated with appropriate dehydrating agents such as acid salts .
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The presence of halogens (chlorine and fluorine) on the aromatic ring influences the electronic distribution, making the compound more susceptible to nucleophilic aromatic substitution reactions under specific conditions.
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The hydroxyl group of the oxime moiety exhibits mild acidity and can participate in hydrogen bonding, affecting its solubility and reactivity patterns.
Synthesis and Preparation
The synthesis of 2-chloro-6-fluorobenzaldehyde oxime typically involves a two-step process: first, the preparation of 2-chloro-6-fluorobenzaldehyde, followed by its conversion to the corresponding oxime.
Research Findings
Recent research has explored various aspects of aldoximes, including 2-chloro-6-fluorobenzaldehyde oxime, particularly focusing on their transformation and synthetic utility. Some notable findings include:
Conversion Efficiency to Nitriles
Studies on the conversion of various aldoximes to nitriles using acid salt catalysts have shown that halogenated benzaldehyde oximes, including 2-chloro-6-fluorobenzaldehyde oxime, can be efficiently converted to their corresponding nitriles with high yields (often >90%) and selectivity . For example, related compounds such as 2-fluoro-4-methoxybenzaldehyde oxime have been converted to their nitrile forms with yields of 96%, demonstrating the effectiveness of this synthetic pathway .
Comparison with Related Compounds
Understanding the properties and reactivity of 2-chloro-6-fluorobenzaldehyde oxime in context requires comparison with structurally related compounds:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Differences |
|---|---|---|---|
| 2-Chloro-6-fluorobenzaldehyde oxime | 173.57 | 125-134 | Subject compound |
| 2-Chloro-6-fluorobenzaldehyde | 158.55 | N/A | Precursor to the oxime, lacks the NOH group |
| 2-Fluoro-4-methoxybenzaldehyde oxime | 169.16 | N/A | Contains methoxy instead of chloro group |
| (Z)-2,4,6-trimethylbenzaldehyde oxime | 177.24 | N/A | Contains three methyl groups instead of halogens |
These structural variations lead to differences in reactivity, physical properties, and applications. The halogenated nature of 2-chloro-6-fluorobenzaldehyde oxime contributes to its distinct chemical behavior compared to alkyl-substituted analogues.
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